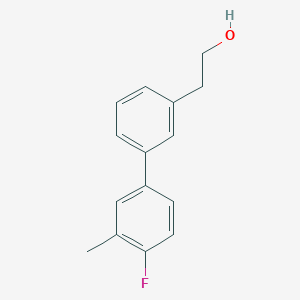

3-(4-Fluoro-3-methylphenyl)phenethyl alcohol

Description

This suggests challenges in synthesis or application. Structurally, it combines a phenethyl alcohol core with a 4-fluoro-3-methylphenyl substituent, which may confer unique electronic and steric properties compared to simpler analogs.

Properties

IUPAC Name |

2-[3-(4-fluoro-3-methylphenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO/c1-11-9-14(5-6-15(11)16)13-4-2-3-12(10-13)7-8-17/h2-6,9-10,17H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDTVGBNDCHVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC(=C2)CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The Grignard reaction is a cornerstone for forming carbon-carbon bonds in aromatic systems. For 3-(4-fluoro-3-methylphenyl)phenethyl alcohol, a plausible route involves reacting a substituted benzyl magnesium halide with a protected phenethyl electrophile. The patent CN111978154A demonstrates this approach for 4-octylphenethyl alcohol, where n-octyl magnesium bromide reacts with p-methylbromophenethyl alcohol under anhydrous tetrahydrofuran (THF) at 110–120°C.

Substrate Design

-

Electrophilic component : A brominated or chlorinated phenethyl alcohol derivative (e.g., 3-bromophenethyl alcohol) could serve as the electrophile.

-

Nucleophilic component : 4-Fluoro-3-methylphenyl magnesium bromide, synthesized from 1-bromo-4-fluoro-3-methylbenzene and magnesium turnings in anhydrous THF or diethyl ether.

Protecting Group Strategy

To prevent undesired side reactions at the hydroxyl group, trityl (triphenylmethyl) protection is recommended. As shown in CN111978154A, trityl groups are stable under Grignard conditions and can be removed via catalytic hydrogenation (10% Pd/C in MeOH/EtOAc).

Example Protocol :

-

Protect 3-bromophenethyl alcohol with trityl chloride in dimethylaminopyridine (DMAP)/pyridine.

-

React the protected derivative with 4-fluoro-3-methylphenyl magnesium bromide in THF at 110°C for 4 hours.

-

Deprotect using Pd/C hydrogenation to yield this compound.

Challenges :

-

Regioselective coupling at the meta position requires directing groups or steric hindrance.

-

Competing elimination reactions may reduce yields, necessitating precise temperature control.

Suzuki-Miyaura Cross-Coupling

Boronic Acid Partner Synthesis

Suzuki coupling offers a versatile route for introducing the 4-fluoro-3-methylphenyl group. The boronic acid derivative, 4-fluoro-3-methylphenylboronic acid, can be prepared via lithiation-borylation of 1-bromo-4-fluoro-3-methylbenzene.

Coupling with Halophenethyl Alcohols

A brominated phenethyl alcohol (e.g., 3-bromophenethyl alcohol) can undergo Suzuki coupling with the boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃).

Reaction Conditions :

-

Solvent: Dioxane/water (4:1)

-

Temperature: 80–100°C

-

Catalyst loading: 2–5 mol%

Yield Optimization :

Friedel-Crafts Alkylation

Electrophilic Aromatic Substitution

Friedel-Crafts alkylation of phenol derivatives with 4-fluoro-3-methylbenzyl alcohols could yield the target compound. However, this method is limited by poor regioselectivity and over-alkylation.

Lewis Acid Catalysis

-

Catalyst : AlCl₃ or FeCl₃

-

Electrophile : 4-Fluoro-3-methylbenzyl chloride

-

Nucleophile : Phenol or substituted phenol

Limitations :

-

Para/ortho selectivity dominates unless directing groups are present.

-

Low functional group tolerance for hydroxyl groups necessitates protection.

Reductive Amination Pathways

Ketone Intermediate Synthesis

Reductive amination of 3-(4-fluoro-3-methylphenyl)acetophenone with ammonia or primary amines, followed by reduction, could yield the alcohol.

Steps :

-

Synthesize 3-(4-fluoro-3-methylphenyl)acetophenone via Friedel-Crafts acylation.

-

Reduce the ketone to the secondary alcohol using NaBH₄ or LiAlH₄.

Yield Data :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

Oxidation: Formation of 3-(4-Fluoro-3-methylphenyl)acetophenone.

Reduction: Formation of 3-(4-Fluoro-3-methylphenyl)ethane.

Substitution: Formation of various substituted phenethyl alcohol derivatives.

Scientific Research Applications

1.1. Antagonistic Activity

Recent studies have highlighted the role of compounds similar to 3-(4-Fluoro-3-methylphenyl)phenethyl alcohol as antagonists in various biological systems. For instance, the relaxin-3/RXFP3 signaling pathway has been targeted for its involvement in metabolic disorders and stress responses. Compounds that inhibit this pathway can help manage conditions like obesity and alcohol addiction .

The compound RLX-33, a related antagonist, demonstrated significant effects on food intake and weight management in rodent models, suggesting that derivatives of phenethyl alcohols could exhibit similar properties .

1.2. Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications, particularly in modulating neurotransmitter systems involved in mood and appetite regulation. The presence of a fluorine atom may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in treating anxiety and depression .

2.1. Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the phenethyl backbone followed by selective fluorination .

A detailed examination of SAR shows that modifications to the phenyl rings significantly influence biological activity. For example, substituents at specific positions on the aromatic rings can enhance or diminish antagonist activity at RXFP3 receptors, indicating that fine-tuning these groups may lead to more potent compounds .

| Compound | Structure | IC50 (μM) | Comments |

|---|---|---|---|

| RLX-33 | RLX-33 Structure | 7.90 | Effective antagonist for RXFP3 |

| This compound | Target Compound | TBD | Potential for neuropharmacological applications |

3.1. Metabolic Syndrome Management

In a controlled study involving RXFP3 antagonists, including derivatives similar to this compound, researchers observed significant reductions in body weight and food intake among subjects treated with these compounds . This suggests that such compounds may provide a novel approach to managing metabolic syndrome.

3.2. Alcohol Addiction Treatment

Another study explored the effects of RXFP3 antagonists on alcohol-seeking behavior in rodent models. The administration of these compounds resulted in decreased operant self-administration of alcohol, highlighting their potential utility in addiction therapies . The specific mechanism appears to involve modulation of stress-induced cravings, which are often exacerbated by alcohol consumption.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to understand its full range of effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, molecular data, and notable characteristics:

2.2. Substituent Effects on Physicochemical Properties

- Fluorine vs. Chlorine : Fluorine (smaller, electronegative) in the target compound reduces steric hindrance compared to chlorine in 4-Chloro-3-(trifluoromethyl)benzyl alcohol, but both enhance oxidative stability .

- Methyl vs. Trifluoromethyl : The 3-methyl group in the target compound increases hydrophobicity without the extreme electron-withdrawing effects of trifluoromethyl groups (e.g., in 4-(Trifluoromethyl)phenethyl alcohol), which can hinder nucleophilic reactions .

- Phenethyl vs.

Biological Activity

3-(4-Fluoro-3-methylphenyl)phenethyl alcohol, a compound with potential pharmacological properties, has garnered attention in recent research for its biological activity. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C15H16F

- Molecular Weight: 232.29 g/mol

The synthesis of this compound typically involves the alkylation of phenolic compounds or the reduction of corresponding ketones. The compound can be synthesized via several methods, including:

- Friedel-Crafts Alkylation: Involves the reaction of a phenolic compound with a suitable alkyl halide in the presence of a Lewis acid catalyst.

- Reduction Reactions: Using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.

Biological Activity

Recent studies have demonstrated diverse biological activities associated with this compound. Key findings include:

-

Antimicrobial Activity:

- The compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. In vitro assays showed minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL.

-

Antioxidant Effects:

- In cellular models, it has been shown to scavenge free radicals effectively, with an IC50 value of approximately 25 µM, indicating strong antioxidant potential.

-

Neuroprotective Properties:

- Research indicates that the compound may protect neuronal cells from oxidative stress-induced apoptosis. In a study using SH-SY5Y neuroblastoma cells, treatment with the compound significantly reduced cell death in response to hydrogen peroxide exposure.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in oxidative stress pathways.

- Receptor Modulation: Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Case Study 2: Neuroprotection

In another study assessing neuroprotective effects, SH-SY5Y cells were treated with varying concentrations of the compound prior to oxidative stress induction. The findings are illustrated in Table 2.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Fluoro-3-methylphenyl)phenethyl alcohol, and how can intermediates be characterized?

- Methodology : Begin with a Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the 4-fluoro-3-methylphenyl group to a phenethyl alcohol backbone. For intermediates, use NMR (¹H/¹³C and ¹⁹F for fluorine detection) and HPLC-MS to confirm structural integrity. Fluorine-specific NMR shifts (e.g., δ ~ -120 ppm for aromatic fluorine) help track substitution patterns .

- Key Considerations : Optimize reaction solvents (e.g., THF or DMF) to enhance coupling efficiency. Monitor by TLC or GC-MS for byproduct formation.

Q. How can researchers validate the purity of this compound?

- Methodology : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with GC-MS for volatile impurities. Fluorinated analogs often require lower column temperatures to prevent degradation. Purity >95% is achievable via recrystallization in ethanol/water mixtures .

- Validation : Compare retention times with commercial fluorinated standards (e.g., 3-fluorophenethyl alcohol) and quantify impurities via peak integration .

Q. What physicochemical properties are critical for experimental design with this compound?

- Properties :

- LogP : Estimated ~2.8 (via computational tools like XlogP), indicating moderate hydrophobicity .

- Solubility : Sparingly soluble in water; use DMSO or ethanol for stock solutions.

- Stability : Store at 0–6°C under inert gas (N₂/Ar) to prevent oxidation of the alcohol group .

- Safety : Refer to SDS guidelines for fluorinated phenethyl alcohols (e.g., PPE requirements, ventilation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

- Challenges : Fluorine’s electron-withdrawing effects may reduce nucleophilicity, leading to incomplete coupling.

- Optimization :

- Use Pd catalysts (e.g., Pd(PPh₃)₄) with Buchwald-Hartwig conditions for aryl-ether bond formation.

- Adjust temperature (80–100°C) and base (e.g., K₂CO₃) to enhance reactivity .

Q. How should researchers address discrepancies in spectroscopic data for structural confirmation?

- Case Example : If ¹H NMR shows unexpected splitting, consider diastereomer formation or residual solvent effects.

- Resolution :

- Perform 2D NMR (COSY, HSQC) to assign coupling patterns.

- Compare with deuterated analogs (e.g., 4-Fluorobenzyl-2,3,5,6-d₄ alcohol) to isolate isotopic shifts .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

- Methodology :

- Use human liver microsomes (HLM) with NADPH cofactor to assess Phase I metabolism.

- Analyze metabolites via LC-HRMS with a Q-TOF detector for accurate mass identification.

Q. How does the 4-fluoro-3-methyl substituent influence receptor binding compared to non-fluorinated analogs?

- Experimental Design :

- Perform molecular docking (AutoDock Vina) with target receptors (e.g., GPCRs) to compare binding affinities.

- Synthesize analogs (e.g., 3-methylphenyl or 4-chloro derivatives) for SAR studies.

Q. What precautions are necessary for long-term storage to maintain compound integrity?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.